molecular formula C7H6ClF3N2 B109249 [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine CAS No. 91626-53-8

[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine

Cat. No. B109249
CAS RN: 91626-53-8
M. Wt: 210.58 g/mol
InChI Key: FAZMLWKEIQLIJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” is a chemical compound with the molecular formula C7H6ClF3N2. It is also known as (4-Chloro-3-(trifluoromethyl)phenyl)hydrazine hydrochloride . The compound has a molecular weight of 247.05 .


Synthesis Analysis

The synthesis of “[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” and its derivatives has been studied for their potential analgesic properties . The compounds were synthesized and characterized using various physical and spectral methods such as HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR .


Molecular Structure Analysis

The InChI code for “[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” is 1S/C7H6ClF3N2.ClH/c8-6-2-1-4(13-12)3-5(6)7(9,10)11;/h1-3,13H,12H2;1H . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

“[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” is a solid compound . It is stored at ambient temperature . The compound has a molecular weight of 247.04 g/mol .

Scientific Research Applications

  • Chemical Reactivity and Biological Activities

    • The reactivity and stability of [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine derivatives were studied, revealing trends in chemical reactivity and stability. These derivatives, including (E)-3-((2-(4-(trifluoromethyl)phenyl)hydrazono)methyl)-4H-chromen-4-one (TMH), showed potential antitumor activities higher than some standard drugs. Molecular dynamics simulations confirmed stable interactions with proteins, indicating potential pharmaceutical applications (Mary et al., 2021).
  • Antimicrobial Synthesis

    • A study demonstrated the synthesis of 3-chloro-4-fluoro phenyl hydrazine derivatives and their conversion into Schiff's bases and thiazolidin-4-ones. These compounds were screened for their antibacterial, antifungal, and antitubercular activities, highlighting their potential use in developing new antimicrobial agents (Dinnimath et al., 2011).
  • Antitumor Activity

    • The compound 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide, synthesized from a [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine derivative, showed significant inhibitory capacity against cancer cell lines. This underscores its potential as a lead compound in antitumor drug development (Ji et al., 2018).
  • Microbial Activity Screening

    • A study synthesized various bisaryl hydrazino-s-triazine derivatives from [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine. These derivatives were screened for microbial activity, indicating potential use in developing new antimicrobial agents (Chaudhari et al., 2007).
  • Antioxidant and Antimicrobial Potentials

    • Research into the synthesis and screening of phenyl pyrazoline derivatives from [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine showed these compounds exhibit significant antimicrobial activity. This highlights their potential use in the treatment of microbial infections (Shah & Patel, 2012).
  • Fluorinated Compounds Synthesis

    • A study on the reaction of [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine with other compounds demonstrated the synthesis of fluorinated Z-oximes and triazoles. This research contributes to the development of fluorinated heterocyclic compounds, which are important in various industrial applications (Buscemi et al., 2005).
  • Antimycotic Applications

    • Research on phenyl-hydrazine derivatives, including halogen-substituted phenyl-hydrazines, showed moderate fungistatic effects. This suggests potential applications in the development of new antimycotic agents (Zsolnai, 1975).

Safety And Hazards

“[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine” is labeled with the GHS07 pictogram, indicating that it can cause harm. The compound can cause skin irritation, serious eye damage, and may be fatal if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

[4-chloro-3-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZMLWKEIQLIJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 2
Reactant of Route 2
[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 3
Reactant of Route 3
[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 4
[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 5
Reactant of Route 5
[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 6
Reactant of Route 6
[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine

Citations

For This Compound
2
Citations
H Xiong, Q Yu, H Ma, X Yu, Y Ouyang… - RSC Medicinal …, 2023 - pubs.rsc.org
Right open reading frame kinase 2 (RIOK2) is an atypical kinase and has been proved to be involved in multiple human cancers including non-small cell lung cancer (NSCLC), acute …
Number of citations: 3 pubs.rsc.org
W Li, YY Qi, YY Wang, YY Gan, LH Shao… - Journal of …, 2020 - Wiley Online Library
A series of new sorafenib derivatives was designed and synthesized. The antiproliferative activity of the synthesized compounds against human lung cancer cell (A549), human …
Number of citations: 13 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.